3-(2-Bromophenyl)-1,2,4-oxadiazol-5-amine
CAS No.:
Cat. No.: VC15741459
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrN3O |
|---|---|
| Molecular Weight | 240.06 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine |
| Standard InChI | InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) |
| Standard InChI Key | AAKMBSFXGXTQNV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)N)Br |
Introduction
Structural and Physicochemical Properties
The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Substitutions at positions 3 and 5 significantly influence the compound’s electronic and steric properties. For 3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine, the bromine atom introduces electron-withdrawing effects, while the amine group provides a site for hydrogen bonding.
Table 1: Key Physicochemical Parameters of Analogous Oxadiazoles
| Property | 3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-amine | 4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine |
|---|---|---|
| Molecular Formula | C₉H₈BrN₃O | C₁₇H₁₃BrN₆O |
| Molecular Weight (g/mol) | 254.08 | 397.24 |
| IUPAC Name | 3-[(2-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine | 5-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine |
| CAS Number | Not explicitly provided | 931739-27-4 |
The bromine substituent enhances molecular polarity, potentially improving solubility in polar aprotic solvents like dimethylformamide (DMF) . The amine group’s basicity (pKa ~8–10) allows for protonation under acidic conditions, which can be exploited in salt formation for pharmaceutical formulations.
Synthetic Methodologies
While no direct synthesis route for 3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine is documented, analogous compounds are typically synthesized via multi-step protocols involving cyclization and functional group transformations.
General Synthesis of 1,2,4-Oxadiazoles
A common approach involves the reaction of amidoximes with carboxylic acid derivatives. For example, 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole is synthesized in four steps:
-
Formation of Amidoxime: Hydroxylamine hydrochloride reacts with a nitrile precursor in ethanol under sodium acetate catalysis .
-
Chlorination: N-Chlorosuccinimide (NCS) in DMF introduces a chlorine atom at position 5 .
-
Amine Coupling: Triethylamine facilitates nucleophilic substitution with an amine source .
-
Oxidative Cyclization: Potassium phosphate and oxygen promote cyclization to form the oxadiazole ring .
Structural Insights from Crystallography
Although no crystal structure of 3-(2-bromophenyl)-1,2,4-oxadiazol-5-amine is available, related compounds provide valuable insights. For instance, 1-(4-bromophenyl)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thiourea exhibits dihedral angles of 12.17° and 18.74° between the oxadiazole and aromatic rings, indicating moderate planarity . Such geometry facilitates π-π stacking interactions with biological targets, a feature likely shared by the target compound .
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral Angle (Oxadiazole-Pyridinyl) | 12.17° |
| Dihedral Angle (Oxadiazole-Bromophenyl) | 18.74° |
| Hydrogen Bonding | C–H⋯O chains along100 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume